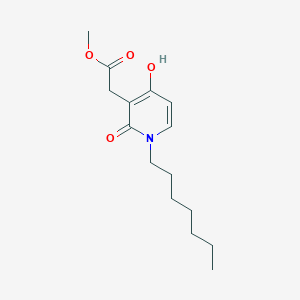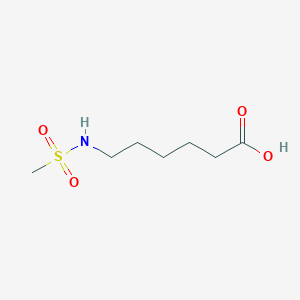![molecular formula C26H22FN3O3 B2477955 3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-82-7](/img/structure/B2477955.png)
3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a compound that has been extensively studied for its potential pharmacological properties. It belongs to the class of pyrazoloquinoline derivatives and has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Research in the synthesis and transformation of quinoline derivatives, including those related to 3-(4-fluorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, has been a subject of significant interest due to their applications in biochemistry and medicine. These derivatives are recognized for their potential as efficient fluorophores for studying various biological systems, promising candidates as antioxidants and radioprotectors, and their role in the development of DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Photophysical Properties Study
The exploration of photophysical properties, such as fluorescence quenching by protonation, of pyrazolo[3,4-b]quinoline derivatives, showcases their high efficiency as organic fluorescent materials. These properties are crucial for their potential application in light-emitting devices. The ability of these compounds to undergo reversible quenching processes in the presence of protic acid highlights their versatility and adaptability for various scientific applications (Mu et al., 2010).
Anti-Cancer and Anti-Inflammatory Applications
Quinoline derivatives have also been explored for their potential therapeutic applications, particularly in anti-inflammatory and anti-cancer contexts. Certain derivatives exhibit potent cytotoxic activities against various cancer cell lines, suggesting their utility in the development of new chemotherapeutic agents (Deady et al., 2003). Similarly, studies have identified quinoline derivatives as potential anti-inflammatory agents, capable of inhibiting LPS-induced inflammatory responses in macrophage cells, further underscoring their significance in medicinal chemistry (Yang et al., 2019).
Molecular Docking and Structure Analysis
The synthesis and structural elucidation of quinoline derivatives have been complemented by computational studies, such as molecular docking, to predict their interaction with biological targets. These studies are vital for understanding the mechanism of action of potential drug candidates and for guiding the design of new compounds with improved efficacy and specificity (Abad et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3/c1-31-19-6-4-5-16(11-19)14-30-15-21-25(17-7-9-18(27)10-8-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFQQDPIQBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2477878.png)
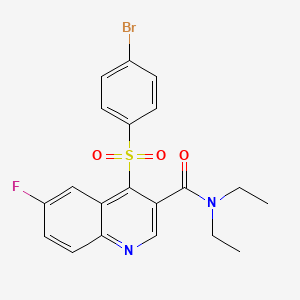
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2477880.png)
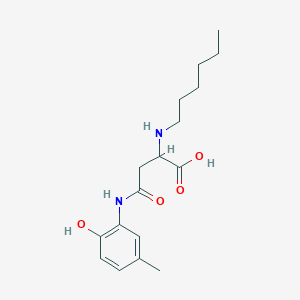
![2-phenyl-5-(4-propoxyphenyl)[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2477882.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2477884.png)
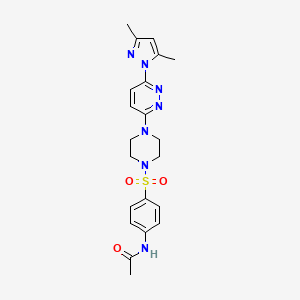

![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)
![4-[(4-Chlorophenyl)sulfonyl]-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2477889.png)
